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molecular formula C11H10ClNO B8461387 5-(2-Chloroethoxy)quinoline

5-(2-Chloroethoxy)quinoline

Cat. No. B8461387
M. Wt: 207.65 g/mol
InChI Key: GAHDHRMFYOJABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06337336B1

Procedure details

A 100 ml three-neck oven dry flask was cooled under nitrogen. 5-Hydroxy quinoline (2 g, 14 mmol) was added as well as triphenylphosphine (5.42 g, 21 mmol) suspended in 50 ml anhydrous tetrahydrofuran. 2-Chloroethanol (1.3 ml, 21 mmol) was slowly added to above reaction mixture via syringe, followed by adding DEAD (2.98 ml, 21 mmol) via syringe. A second 1.5 eq of 2-chloroethanol, triphenylphosphine and DEAD was added. The reaction mixture was poured into 100 ml water and extracted by methylene chloride. The organic layer was dried over anhydrous sodium sulfate and concentrated. Chromatographed (20% ethyl acetate-hexanes) afforded 2.31 g (82%) of product as a solid: mp 75-78° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.42 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
2.98 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
DEAD
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
82%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl:31][CH2:32][CH2:33]O.CCOC(/N=N/C(OCC)=O)=O>O1CCCC1.O>[Cl:31][CH2:32][CH2:33][O:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][CH:6]=[N:7]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC1=C2C=CC=NC2=CC=C1
Name
Quantity
5.42 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
ClCCO
Step Three
Name
DEAD
Quantity
2.98 mL
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
DEAD
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 ml three-neck oven dry flask
TEMPERATURE
Type
TEMPERATURE
Details
was cooled under nitrogen
EXTRACTION
Type
EXTRACTION
Details
extracted by methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Chromatographed (20% ethyl acetate-hexanes)

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=C2C=CC=NC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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